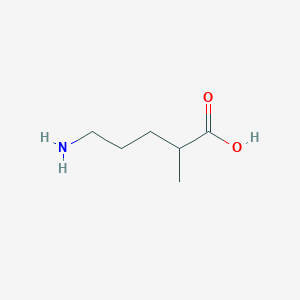
5-Amino-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methyl-valeric acid can be achieved through several methods. One common approach involves the alkylation of 5-aminovaleric acid with methyl iodide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 5-aminovaleric acid in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Introduce methyl iodide to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of 5-amino-2-methyl-valeric acid often involves the use of biotechnological processes. Engineered strains of Corynebacterium glutamicum have been employed to produce this compound from renewable feedstocks such as glucose and xylose. The fermentation process involves the expression of specific genes that enable the conversion of these sugars into 5-amino-2-methyl-valeric acid .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, esters, and other substituted products.
Applications De Recherche Scientifique
5-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the biosynthesis of various amino acids and peptides.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Industry: It is utilized in the production of biopolyamides and other biodegradable polymers.
Mécanisme D'action
The mechanism of action of 5-amino-2-methyl-valeric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of naturally occurring amino acids, influencing protein synthesis and metabolic pathways. The compound may also interact with neurotransmitter receptors, modulating synaptic transmission and neuronal activity .
Comparaison Avec Des Composés Similaires
5-Aminovaleric acid: Similar structure but lacks the methyl group at the second position.
Valine: An essential amino acid with a similar carbon backbone but different functional groups.
Isoleucine: Another essential amino acid with a branched-chain structure.
Uniqueness: 5-Amino-2-methylpentanoic acid is unique due to the presence of both an amino group and a methyl group on the valeric acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
10483-16-6 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
5-amino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |
Clé InChI |
UTJLXEIPEHZYQJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN)C(=O)O |
SMILES canonique |
CC(CCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















